molecular formula C26H27N3O2S2 B2559679 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide CAS No. 1291843-46-3

2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2559679
CAS No.: 1291843-46-3
M. Wt: 477.64
InChI Key: UGXAALTWFQOFHQ-UHFFFAOYSA-N
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Description

2-{[3-(2,5-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a thienopyrimidinone-derived acetamide with a complex heterocyclic scaffold. This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at the 3-position with a 2,5-dimethylphenyl group and at the 2-position with a sulfanyl-linked acetamide moiety. Such derivatives are often explored for kinase inhibition, antimicrobial activity, or anticancer properties due to their structural resemblance to purine-based therapeutics .

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S2/c1-17-9-10-18(2)22(15-17)29-25(31)24-21(13-14-32-24)28-26(29)33-16-23(30)27-19(3)11-12-20-7-5-4-6-8-20/h4-10,13-15,19H,11-12,16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXAALTWFQOFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of thienopyrimidines and is characterized by a unique structure that includes:

  • Thienopyrimidine core : Imparts specific chemical properties.
  • Sulfanyl group : May enhance biological interactions.
  • Substituents : 2,5-dimethylphenyl and 4-phenylbutan-2-yl groups.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC23H28N4O2S
Molecular Weight426.6 g/mol

Anticancer Properties

Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

A notable study identified a related thienopyrimidine compound that showed effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the modulation of specific signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

Thienopyrimidine derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that compounds with similar scaffolds exhibit activity against both gram-positive and gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

The exact mechanism of action for This compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:

  • Enzymatic Inhibition : The sulfanyl group may facilitate binding to enzyme active sites.
  • Receptor Modulation : Potential interaction with cellular receptors involved in growth factor signaling.
  • Cytotoxic Effects : Induction of oxidative stress leading to apoptosis in cancer cells.

Case Studies and Research Findings

  • Anticancer Screening : A study published in ResearchGate highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that thienopyrimidine derivatives could effectively reduce tumor size in vivo .
  • Antimicrobial Efficacy : Another study examined the antimicrobial activity of thienopyrimidine compounds against various pathogens. Results showed a significant reduction in bacterial growth at low micromolar concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thieno[3,2-d]pyrimidinone core but differ in substituents, leading to variations in physicochemical properties, binding affinities, and bioactivity. Below is a comparative analysis:

Structural Analogues

2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Key Differences:

  • 3,5-Difluorophenyl group at the 3-position (vs. 2,5-dimethylphenyl).
  • 2,5-Dimethoxyphenyl acetamide (vs. 4-phenylbutan-2-yl).
    • Impact : Fluorine atoms increase electronegativity and metabolic stability, while methoxy groups enhance solubility but reduce lipophilicity .

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide Key Differences:

  • Simplified pyrimidinone core (vs. thieno[3,2-d]pyrimidinone).
  • 4-Phenoxyphenyl substituent (vs. 4-phenylbutan-2-yl).

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Key Differences:

  • 4-Chlorophenyl acetamide and diaminopyrimidine sulfanyl group (vs. thienopyrimidinone core). Impact: Chlorine enhances halogen bonding, and the diaminopyrimidine moiety facilitates hydrogen bonding, improving crystallinity .

Research Findings

  • Synthetic Characterization : The target compound’s structure can be validated via ¹H/¹³C NMR (e.g., acetamide NH resonance at δ 10.08 ppm ) and X-ray crystallography using SHELX refinement .
  • Biological Activity : Analogues with fluorophenyl or chlorophenyl groups show enhanced kinase inhibition (IC₅₀ < 1 µM) due to halogen bonding . The 4-phenylbutan-2-yl group in the target compound may improve blood-brain barrier penetration compared to shorter alkyl chains .
  • Solubility : Methoxy and fluorine substituents increase aqueous solubility (e.g., 2,5-dimethoxyphenyl derivative: 0.12 mg/mL) but reduce membrane permeability .

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